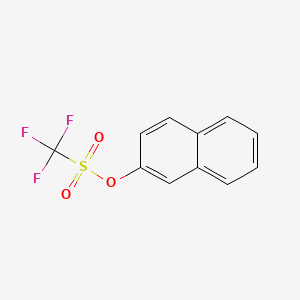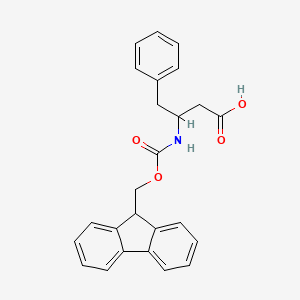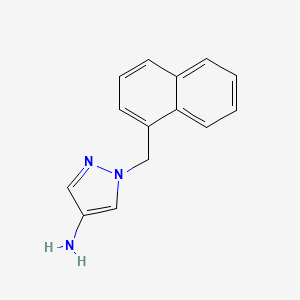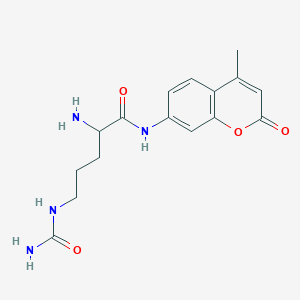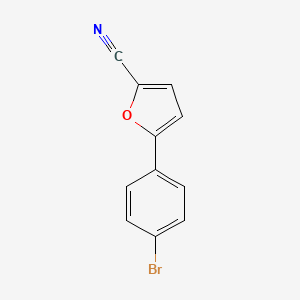
5-(4-Bromophenyl)furan-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromophenyl)furan-2-carbonitrile, also known as BPFC, is a heterocyclic organic compound that belongs to the furan derivatives family. It is classified as a nitrogen-containing aromatic compound due to the presence of a cyano group on the furan ring. The compound has a linear formula of C11H6BrNO and a molecular weight of 248.081 .
Molecular Structure Analysis
The molecular structure of 5-(4-Bromophenyl)furan-2-carbonitrile is represented by the linear formula C11H6BrNO . This indicates that the compound consists of 11 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 oxygen atom.Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Efficient Synthesis Approaches : 5-(4-Bromophenyl)furan-2-carbonitrile and its analogues can be synthesized efficiently through various methods, including Stille coupling and Suzuki coupling processes, demonstrating its versatility in chemical synthesis (M. Ismail, 2006).
Electrochromic Properties : This compound is used in the synthesis of electrochromic materials. For instance, its derivatives have been investigated for their electrochromic properties in polymer and copolymer films, highlighting potential applications in electronic display technologies (Ufuk Abaci et al., 2016).
Bromination and Phosphorylation : The compound has been utilized in bromination and subsequent phosphorylation reactions, leading to the production of various furan derivatives with potential applications in different chemical sectors (L. M. Pevzner, 2015).
Biological and Medicinal Research
Antibacterial Activities : Derivatives of 5-(4-Bromophenyl)furan-2-carbonitrile have shown significant antibacterial activities. For example, N-(4-bromophenyl)furan-2-carboxamides have been evaluated against drug-resistant bacteria, offering insights into developing new antibacterial agents (A. Siddiqa et al., 2022).
Antiprotozoal Agents : Certain derivatives of this compound have been synthesized and tested as antiprotozoal agents, indicating potential use in treating protozoal infections (M. Ismail et al., 2004).
Photophysical Properties : Studies have been conducted on the photophysical properties of novel biphenyl derivatives containing furan and thiophene groups derived from 5-(4-Bromophenyl)furan-2-carbonitrile, which could be relevant in the development of new materials for optical applications (Bao Li et al., 2010).
Environmental and Material Science
Photocatalytic Processes : The compound has been employed in photocatalytic processes, for example, in the synthesis of heterocycles through photolysis, illustrating its utility in advanced material synthesis (B. Guizzardi et al., 2000).
Cytotoxic Evaluation : Halogenated derivatives of furan, like 5-(4-Bromophenyl)furan-2-carbonitrile, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, indicating potential applications in cancer research (V. A. Castro-Torres et al., 2020).
Safety And Hazards
5-(4-Bromophenyl)furan-2-carbonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
Propiedades
IUPAC Name |
5-(4-bromophenyl)furan-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNO/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJXDBAOTCRRSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405017 |
Source


|
| Record name | 5-(4-bromophenyl)furan-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)furan-2-carbonitrile | |
CAS RN |
57667-10-4 |
Source


|
| Record name | 5-(4-bromophenyl)furan-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(2,4-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335290.png)
![2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1335296.png)
![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1335301.png)
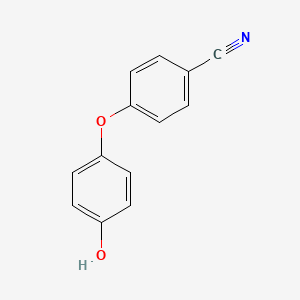
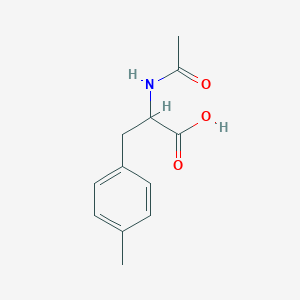
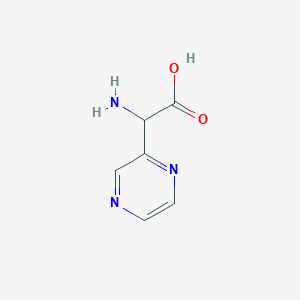
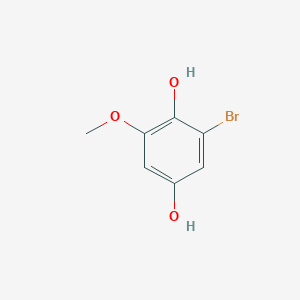
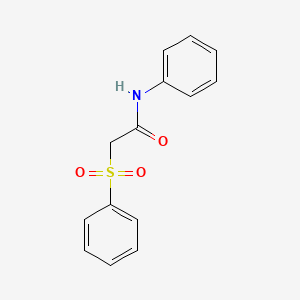
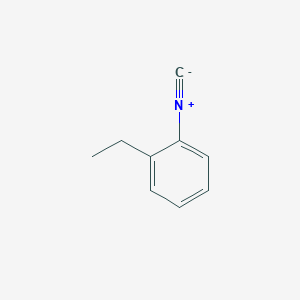
![2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]-](/img/structure/B1335317.png)
